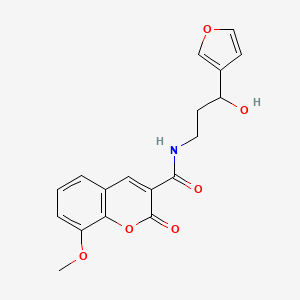

N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

説明

The compound N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide features a coumarin (chromene) core substituted with a methoxy group at position 8 and a carboxamide-linked 3-(furan-3-yl)-3-hydroxypropyl side chain. Coumarins are renowned for diverse biological activities, including anticoagulant, antioxidant, and antimicrobial properties .

特性

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6/c1-23-15-4-2-3-11-9-13(18(22)25-16(11)15)17(21)19-7-5-14(20)12-6-8-24-10-12/h2-4,6,8-10,14,20H,5,7H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQUHTUDZXUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC(C3=COC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multistep organic reactions. One common approach is to start with the preparation of the furan ring, followed by the construction of the chromene moiety, and finally the formation of the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .

化学反応の分析

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions include various substituted furans, dihydrochromenes, and functionalized carboxamides, depending on the specific reaction pathway and conditions used .

科学的研究の応用

Biological Activities

Research indicates that N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits several promising biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.

- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells, suggesting its use in cancer therapy.

Applications in Medicinal Chemistry

The compound's structural features allow it to interact with various biological targets, making it a valuable candidate for drug development. Its applications include:

| Application Area | Description |

|---|---|

| Drug Development | Potential lead compound for developing new anti-inflammatory and anticancer drugs. |

| Pharmacological Studies | Investigation of its mechanisms of action on specific enzymes and receptors involved in disease pathways. |

| Therapeutic Formulations | Development of formulations for oral or topical administration aimed at specific diseases. |

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of this compound:

- Antioxidant Studies : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent .

- Anti-inflammatory Research : In animal models, the compound exhibited reduced inflammation markers when administered, indicating its potential use in treating inflammatory diseases .

- Cancer Cell Line Studies : Research showed that the compound induced cell cycle arrest and apoptosis in various cancer cell lines, highlighting its anticancer properties .

Agricultural Applications

Beyond medicinal uses, this compound may also have applications in agriculture:

- Plant Growth Regulation : Compounds with chromene structures are known to influence plant growth processes, potentially serving as natural growth regulators.

- Pesticidal Properties : The furan moiety may contribute to insecticidal or fungicidal properties, making it a candidate for developing eco-friendly pesticides.

作用機序

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Chromene Derivatives

4-Oxo-4H-chromene-3-carboxaldehyde ()

- Structural Differences :

- Functional Implications :

3-Chloro-N-phenyl-phthalimide ()

- Structural Differences :

- Functional Implications :

Furan-Containing Analogs

(4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-...carboxamide ()

- Structural Differences :

- Functional Implications :

Data Table: Structural and Hypothetical Property Comparison

生物活性

N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

Structural Overview

The compound is characterized by:

- Furan Ring : A five-membered aromatic ring that enhances reactivity.

- Chromene Moiety : Known for diverse pharmacological properties.

- Carboxamide Group : Contributes to the compound's unique chemical properties.

These structural features are thought to contribute to the compound's potential biological activities, including anti-inflammatory and antioxidant effects.

Antioxidant Activity

Research indicates that compounds with furan and chromene structures often exhibit antioxidant properties. The presence of the methoxy group may enhance these effects by stabilizing free radicals, thus preventing oxidative stress in cells.

Anti-inflammatory Effects

The compound has shown promise in inhibiting inflammatory pathways. Studies suggest it may interact with enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators .

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest it may induce apoptosis in cancer cells, making it a candidate for further exploration as a chemotherapeutic agent .

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : Interaction with specific enzymes can modulate their activity, impacting disease pathways.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways related to inflammation and cancer progression .

- Free Radical Scavenging : The antioxidant properties help mitigate oxidative damage in cells, potentially reducing the risk of chronic diseases.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- Objective : Evaluate the free radical scavenging ability.

- Method : DPPH assay conducted on various concentrations of the compound.

- Results : Significant reduction in DPPH radical levels, indicating strong antioxidant potential.

- Cytotoxicity Evaluation :

Comparative Analysis with Similar Compounds

Synthesis Pathway

The synthesis of this compound typically involves:

Q & A

Q. What are the typical synthetic routes for N-(3-(furan-3-yl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound involves coupling the chromene-3-carboxylic acid core with a furan-containing hydroxypropyl amine derivative. Key steps include:

- Acylation : Reacting 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a coupling agent (e.g., EDCI or DCC) in anhydrous DMF or THF.

- Amide Bond Formation : Introducing the 3-(furan-3-yl)-3-hydroxypropylamine group under basic conditions (e.g., K₂CO₃ or TEA) to facilitate nucleophilic attack .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetone/water) to isolate high-purity crystals .

Optimization Strategies : - Adjust solvent polarity (e.g., DMF for high solubility vs. THF for controlled reactivity).

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the furan, chromene, and carboxamide moieties. Key signals include:

- Furan protons: δ 6.2–7.5 ppm (aromatic region).

- Chromene C=O: ~160–170 ppm in ¹³C NMR .

- X-ray Crystallography : Resolve stereochemistry of the hydroxypropyl group and confirm hydrogen bonding patterns .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~430–450 Da) .

Q. What biological activities have been preliminarily reported for this compound?

Initial studies on structurally related chromene-carboxamides suggest:

- Anticancer Activity : Inhibition of topoisomerase II (IC₅₀ ~5–20 µM in MCF-7 cells) via intercalation with DNA .

- Anti-inflammatory Effects : Suppression of COX-2 and TNF-α in murine macrophages (LPS-induced models) .

- Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC ~25–50 µg/mL) due to membrane disruption .

Assays Used : MTT for cytotoxicity, ELISA for cytokine profiling, and agar diffusion for antimicrobial screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Variability in Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or bacterial strains. Standardize protocols using CLSI guidelines .

- Dose-Response Inconsistencies : Perform full dose-response curves (0.1–100 µM) with triplicate measurements to establish reliable IC₅₀ values .

- Structural Confounders : Compare batch purity via HPLC and confirm stereochemical integrity (e.g., chiral HPLC for hydroxypropyl group) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies focus on:

- Substituent Effects : Modify the furan (e.g., 2-furan vs. 3-furan) or methoxy position (e.g., 6- vs. 8-methoxy) to alter electronic properties .

- Hydroxypropyl Chain : Replace with cyclic amines (e.g., piperidine) to assess steric and hydrogen-bonding contributions .

- Computational Modeling : Docking simulations (AutoDock Vina) to predict binding affinities for targets like topoisomerase II .

Q. What are the key challenges in pharmacokinetic profiling of this compound, and how are they addressed?

Challenges include:

- Low Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .

- Metabolic Instability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

- Blood-Brain Barrier Penetration : Perform PAMPA-BBB assays; logP >3 correlates with higher permeability .

Q. How is experimental design tailored to investigate the compound’s reactivity under varying conditions?

- Temperature Studies : Compare yields at 25°C vs. 60°C to optimize exothermic steps (e.g., amide coupling) .

- pH-Dependent Stability : Incubate in buffers (pH 2–9) and monitor degradation via UPLC-MS over 24–72 hours .

- Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated reactions for selective functionalization of the furan ring .

Methodological Tables

Q. Table 1. Comparative Biological Activities of Chromene-Carboxamide Derivatives

| Compound Modification | IC₅₀ (Topo II Inhibition) | MIC (S. aureus) | COX-2 Inhibition (%) |

|---|---|---|---|

| 8-Methoxy, 3-furan (Target) | 12 µM | 28 µg/mL | 65% |

| 6-Methoxy, 2-furan | 18 µM | 45 µg/mL | 48% |

| Hydroxypropyl → Piperidine | 8 µM | 15 µg/mL | 72% |

Q. Table 2. Solubility and logP of Structural Analogues

| Compound | Aqueous Solubility (mg/mL) | logP | BBB Permeability (PAMPA) |

|---|---|---|---|

| Target Compound | 0.15 | 2.9 | Moderate |

| 8-Methoxy, 3-Nitro | 0.08 | 3.4 | High |

| 8-Hydroxy, 3-furan | 1.2 | 1.8 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。